molecular formula C8H8O4 B1195279 Methyl 2,5-dihydroxybenzoate CAS No. 2150-46-1

Methyl 2,5-dihydroxybenzoate

Cat. No. B1195279
CAS RN: 2150-46-1
M. Wt: 168.15 g/mol
InChI Key: XGDPKUKRQHHZTH-UHFFFAOYSA-N
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Description

Methyl 2,5-dihydroxybenzoate, also known as Methyl gentisate, is an alkyl ester of gentisic acid . It has a molecular weight of 168.15 and its linear formula is (HO)2C6H3CO2CH3 . It is reported to show less cytotoxic and mutagenic activity than hydroquinone with a potential to inhibit melanogenesis .


Synthesis Analysis

Methyl 2,5-dihydroxybenzoate has been synthesized from 2,5-dihydroxybenzoic acid . The crystal structure of the molecule was found to be planar .


Molecular Structure Analysis

The molecular structure of Methyl 2,5-dihydroxybenzoate is planar . Its molecular formula is C8H8O4 .


Physical And Chemical Properties Analysis

Methyl 2,5-dihydroxybenzoate has a melting point of 86-88 °C . It is a solid at 20 °C . Its solubility is slightly in DMSO and Methanol .

Scientific Research Applications

Melanogenesis Inhibition

Methyl 2,5-dihydroxybenzoate: , also known as methyl gentisate, has been reported to exhibit properties that can inhibit melanogenesis . This application is significant in the field of dermatology and cosmetic science, where the compound could be used to develop treatments for hyperpigmentation disorders or as an ingredient in skin-lightening products.

Synthesis of Euonyminol

In pharmacology, methyl gentisate serves as a precursor in the synthesis of euonyminol , which is a compound of interest due to its potential therapeutic properties. The ability to synthesize such molecules from methyl 2,5-dihydroxybenzoate expands the possibilities for creating new drugs and treatments.

Mesomorphic Property Analysis

The compound’s derivatives have been synthesized and their mesomorphic properties have been investigated . This is particularly relevant in the field of materials science, where understanding the liquid crystalline behaviors of compounds can lead to the development of advanced materials for displays and sensors.

Lanthanide Complex Formation

Methyl 2,5-dihydroxybenzoate: derivatives have been used to form complexes with lanthanides . These complexes are studied for their spectral and luminescence properties, which are important in the development of optical materials, including those used in lasers and LEDs.

Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme crucial in the process of melanin production . This application has implications in both medical treatments for pigmentation disorders and the cosmetic industry for skin care products.

Reduced Cytotoxicity and Mutagenicity

Compared to hydroquinone, methyl gentisate shows less cytotoxic and mutagenic activity . This property is essential in toxicology and safety assessments for potential use in consumer products, ensuring that the compound is safer for human use.

Planar Crystal Structure Analysis

The planar crystal structure of methyl 2,5-dihydroxybenzoate has been determined . This information is valuable in the field of crystallography and molecular modeling, aiding in the prediction of molecular interactions and stability.

Combustible Solid Classification

As a combustible solid, the storage and handling of methyl 2,5-dihydroxybenzoate are subject to specific regulations . This aspect is crucial in industrial safety and environmental science, ensuring proper management to prevent accidents and environmental contamination.

Mechanism of Action

Target of Action

Methyl 2,5-dihydroxybenzoate, also known as Methyl gentisate, is an alkyl ester of gentisic acid It is reported to show less cytotoxic and mutagenic activity than hydroquinone , suggesting that it may interact with cellular components involved in cytotoxicity and mutagenesis.

Mode of Action

It is known to have a potential to inhibit melanogenesis , which is the process of melanin production in the skin. This suggests that the compound may interact with enzymes or other proteins involved in the melanogenesis pathway.

Biochemical Pathways

Given its potential to inhibit melanogenesis , it can be inferred that it may affect the biochemical pathways involved in the production of melanin, a pigment responsible for the color of the skin, hair, and eyes.

Pharmacokinetics

The pharmacokinetic properties of Methyl 2,5-dihydroxybenzoate include fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of Methyl 2,5-dihydroxybenzoate is reported to be 23% . These properties suggest that the compound is rapidly absorbed and cleared from the system, which may influence its bioavailability and therapeutic potential.

Result of Action

It is reported to show less cytotoxic and mutagenic activity than hydroquinone . This suggests that the compound may have protective effects against cellular damage and mutations.

Safety and Hazards

Methyl 2,5-dihydroxybenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

properties

IUPAC Name

methyl 2,5-dihydroxybenzoate
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InChI

InChI=1S/C8H8O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XGDPKUKRQHHZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
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DSSTOX Substance ID

DTXSID80175841
Record name Methyl dihydroxybenzoate
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Molecular Weight

168.15 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Methyl 2,5-dihydroxybenzoate
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Product Name

Methyl 2,5-dihydroxybenzoate

CAS RN

2150-46-1
Record name Methyl 2,5-dihydroxybenzoate
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Record name Methyl gentisate
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Record name Methyl dihydroxybenzoate
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Record name Methyl 2,5-dihydroxybenzoate
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Record name METHYL DIHYDROXYBENZOATE
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Synthesis routes and methods I

Procedure details

2,5-Dihydroxybenzoic acid was converted to its methyl ester using catalytic sulfuric acid in methanol following the same protocol as for esterification 2c in 94% yield. mp 86.4°-88.5° C. IR(KBr): cm-1 3346, 1684.
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Synthesis routes and methods II

Procedure details

A solution of 50 g (0.32 mole) of 2,5-dihydroxybenzoic acid in 260 ml of methanol, at 0° C., was combined with 33 ml of sulphuric acid. The resulting solution was heated to 70° C. under stirring. After 6 hours the reaction mixture was cooled to room temperature and concentrated to small volume under vacuum. The resulting oily layer was taken up with sodium hydroxyde 5N and extracted with ethyl acetate the organic layer was washed with water, dried over sodium sulphate and evaporated under vacuum, to provide 52 g of methyl 2,5-dihydroxybenzoate which were used in the next step as obtained.
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Synthesis routes and methods III

Procedure details

2,5-Dihydroxybenzoic acid (4 g) is dissolved in 20 mL of methanol. To the solution, 3 mL of concentrated sulfuric acid is added. The reaction mixture is brought to gentle reflux over 24 hours. Methanol is removed and the residue is diluted with water. The compound of interest is extracted into ethyl acetate. The organic layer is extracted with saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate. Solvent is removed and the product is in the form of off-white powders.
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Synthesis routes and methods IV

Procedure details

2,5-Dihydroxybenzoic acid, 30 grams (0.195 moles), was heated to reflux with 10 ml conc'd. sulphuric acid in 500 ml methanol for 72 hours. Then it was neutralized with solid sodium bicarbonate and striped in vacuo. The product was extracted with ethyl acetate and the organic extract was dried and stripped in vacuo to give 29.8 grams of methyl 2,5-dihydroxybenzoate of >90% purity.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the biological activity of Methyl 2,5-dihydroxybenzoate?

A1: While the provided research articles don't extensively delve into biological activity, Methyl 2,5-dihydroxybenzoate was identified as a constituent of Illicium dunnianum . Additionally, it was shown to be a substrate for a novel chlorogenic acid esterase, Tan410, demonstrating its potential for biotransformation .

Q2: What are the structural characteristics of Methyl 2,5-dihydroxybenzoate?

A2: Methyl 2,5-dihydroxybenzoate is an organic compound with the molecular formula C8H8O4. Its structure comprises a benzene ring with a methyl ester group and two hydroxyl groups attached. The crystal structure is stabilized by extensive hydrogen-bonding interactions, forming centrosymmetrically related dimers .

Q3: Can you elaborate on the applications of Methyl 2,5-dihydroxybenzoate in synthetic chemistry?

A3: Methyl 2,5-dihydroxybenzoate plays a crucial role as a starting material for synthesizing more complex molecules. Specifically, its bis(triflates) derivative is a key substrate in palladium(0)-catalyzed Suzuki cross-coupling reactions. This reaction pathway has been successfully employed to synthesize functionalized para-terphenyls and meta-terphenyls , demonstrating its versatility in constructing complex aromatic systems.

Q4: What makes the Suzuki cross-coupling reactions involving Methyl 2,5-dihydroxybenzoate derivatives unique?

A4: The Suzuki cross-coupling reactions utilizing bis(triflates) of Methyl 2,5-dihydroxybenzoate exhibit remarkable site-selectivity . The reaction preferentially occurs at the carbon atom C-5, offering a controlled approach to building specific terphenyl isomers. This selectivity is crucial in organic synthesis for obtaining the desired product with high purity and yield.

Q5: Are there any interesting observations regarding the fluorescence of Methyl 2,5-dihydroxybenzoate?

A5: Interestingly, Methyl 2,5-dihydroxybenzoate is a product of the sonochemical hydroxylation of Methyl p-cyanobenzoate. This reaction yields a bright blue fluorescence, suggesting its potential as a fluorescent chemosensor . This fluorescent property opens avenues for its application in analytical chemistry and materials science.

Q6: What is the significance of identifying Methyl 2,5-dihydroxybenzoate in Illicium dunnianum?

A6: The identification of Methyl 2,5-dihydroxybenzoate in Illicium dunnianum contributes to the understanding of the plant's chemical composition . This discovery may pave the way for further investigations into the potential biological activities and applications of this plant and its constituents.

Q7: What analytical techniques are typically used to characterize Methyl 2,5-dihydroxybenzoate?

A7: Methyl 2,5-dihydroxybenzoate is commonly characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) . These techniques provide valuable information about the compound's structure, purity, and molecular weight.

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